molecular formula C30H50O3 B1180660 Rubiarbonol B CAS No. 130288-60-7

Rubiarbonol B

Cat. No. B1180660
CAS RN: 130288-60-7
M. Wt: 458.7 g/mol
InChI Key:
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Description

Rubiarbonol B (Ru–B) is an arborinane triterpenoid . It can be isolated from the roots of Rubia cordifolia L .


Synthesis Analysis

Rubiarbonol B was isolated from a series of arborinane triterpenoids purified from Rubia philippinesis .


Molecular Structure Analysis

The molecular formula of Rubiarbonol B is C30H50O3 . The exact molecular structure would require more specific data or a visual representation, which I currently do not have access to.


Physical And Chemical Properties Analysis

The molecular weight of Rubiarbonol B is 458.72 . More specific physical and chemical properties would require additional data, which I currently do not have access to.

Scientific Research Applications

Cancer Therapy: Necroptosis Induction

Rubiarbonol B has been identified as a potent activator of caspase-8, which induces apoptosis in multiple types of cancer cells. In particular, it triggers necroptosis, a form of programmed cell death, in human colorectal cancer (CRC) cells expressing RIPK3 when apoptosis is inhibited . This suggests its potential as a novel anticancer agent that can bypass apoptosis resistance, a common hurdle in cancer treatment.

Reactive Oxygen Species (ROS) Production

The compound facilitates the production of ROS via NADPH oxidase 1 (NOX1) in CRC cells . This ROS production is crucial for the induction of necroptosis, providing a pathway that could be targeted in therapies for apoptosis-resistant cancers.

Modulation of Cell Signaling Pathways

Rubiarbonol B’s ability to induce cell death is independent of tumor necrosis factor receptor signaling . This indicates its role in modulating cell signaling pathways, which could be significant in developing treatments that require bypassing certain receptor-mediated effects.

Pharmacological Research

As a novel compound with the ability to shift cell death modes from apoptosis to necroptosis, Rubiarbonol B serves as an important subject for pharmacological research . It can help in understanding the mechanisms of cell death and in the design of drugs that can manipulate these processes.

Biochemical Studies

The biochemical properties of Rubiarbonol B, such as its interaction with RIPK1 and RIPK3, make it a valuable compound for biochemical studies . These studies can provide insights into the structural requirements for the activation of necroptosis and the role of kinases in cell death.

Genetic Studies

Rubiarbonol B can be used in genetic studies to understand the role of genes like RIPK1 and RIPK3 in cell death . By observing the effects of the compound on genetically modified cells, researchers can gain a better understanding of the genetic factors that contribute to necroptosis.

Development of Diagnostic Tools

The specific activation of necroptosis by Rubiarbonol B could lead to the development of diagnostic tools for identifying apoptosis-resistant cancer cells . Such tools could be crucial for the early detection and treatment of aggressive cancer types.

Therapeutic Strategy Research

Rubiarbonol B’s unique action mechanism offers a new therapeutic strategy for treating apoptosis-resistant cancers . Research in this area could lead to the development of new therapies that are more effective against difficult-to-treat cancers.

Mechanism of Action

Target of Action

Rubiarbonol B primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial mediator of programmed cell death (PCD) via apoptosis and necroptosis . It exerts its effects by integrating signaling complexes following the ligation of cell surface receptors .

Mode of Action

Rubiarbonol B acts as a potent caspase-8 activator that induces DISC-mediated apoptosis in multiple types of cancer cells . In ripk3-expressing human colorectal cancer (crc) cells, the pharmacological or genetic inhibition of caspase-8 shifts the mode of cell death by rubiarbonol b from apoptosis to necroptosis through upregulation of ripk1 phosphorylation . The enhanced RIPK1 phosphorylation and necroptosis triggered by Rubiarbonol B treatment occur independently of tumor necrosis factor receptor signaling and are mediated by the production of reactive oxygen species via NADPH oxidase 1 in CRC cells .

Biochemical Pathways

The biochemical pathways affected by Rubiarbonol B involve the activation of RIPK1 by death-inducing signaling complex (DISC) formation . This is essential for triggering the necroptotic mode of cell death under apoptosis-deficient conditions . The enhanced RIPK1 phosphorylation and necroptosis triggered by Rubiarbonol B treatment are mediated by the production of reactive oxygen species via NADPH oxidase 1 .

Result of Action

Rubiarbonol B elicits apoptotic and necroptotic cell death via Ripoptosome formation in RIPK3-expressing CRC cells . When apoptosis is blocked, Rubiarbonol B triggers a shift from apoptotic to RIPK1-dependent necroptotic cell death . The RIPK1-dependent cell death is mediated by NADPH oxidase 1 (NOX1)-derived reactive oxygen species (ROS) generation, which leads to TNFR1-independent RIPK1 phosphorylation .

properties

IUPAC Name

(1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21+,22-,23-,24-,25-,27+,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBGHZIQCYOWLL-YMHFVTRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubiarbonol B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Rubiarbonol B in inducing necroptosis?

A1: Rubiarbonol B induces necroptosis, a regulated form of cell death, by triggering the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1). This increase in ROS leads to the activation of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis [].

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